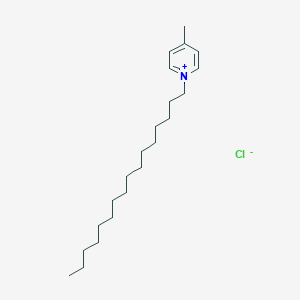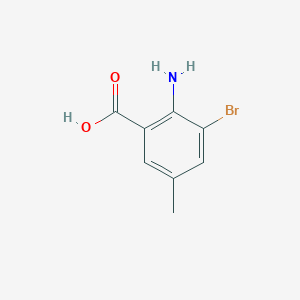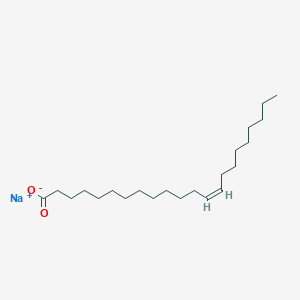
Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1)
Overview
Description
Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1), also known as 1-Hexadecyl-4-methylpyridinium Chloride Hydrate, is a chemical compound with the molecular formula C22H40ClN . It is a structurally diverse pyridinium salt .
Synthesis Analysis
Pyridinium salts, including Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1), have been synthesized through various routes. These salts are quite familiar structures in many natural products and bioactive pharmaceuticals .Molecular Structure Analysis
The molecular structure of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) consists of 22 carbon atoms, 40 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The molecular weight is 354.0 g/mol .Chemical Reactions Analysis
Pyridinium salts, including Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1), have been highlighted for their synthetic routes and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) include a molecular weight of 354.0 g/mol, and it has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 15 rotatable bond count . The exact mass is 353.2849280 g/mol .Scientific Research Applications
Synthetic Routes and Reactivity
Pyridinium salts, including “Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1)”, are structurally diverse and have been used in a wide range of research topics. They are known for their synthetic routes and reactivity .
Pyridinium Ionic Liquids
These compounds have been highlighted for their importance as pyridinium ionic liquids . Ionic liquids have potential applications in a variety of areas, including green chemistry, catalysis, and materials science.
Pyridinium Ylides
Pyridinium salts are also important as pyridinium ylides . Ylides are used in organic synthesis, particularly in the preparation of compounds with complex structures.
Anti-Microbial Applications
Pyridinium salts have been studied for their anti-microbial properties . This makes them potentially useful in the development of new antibiotics and other treatments for infectious diseases.
Anti-Cancer Applications
Research has also highlighted the potential of pyridinium salts as anti-cancer agents . This could lead to the development of new therapies for various types of cancer.
Anti-Malarial Applications
The anti-malarial properties of pyridinium salts have been explored , suggesting potential applications in the treatment and prevention of malaria.
Applications in Materials Science
Pyridinium salts have applications in materials science . They can be used in the creation of new materials with unique properties.
Biological Applications Related to Gene Delivery
Pyridinium salts have been studied for their potential applications in biological issues related to gene delivery . This could lead to advancements in gene therapy techniques.
Detergent-Based Extraction of Membrane-Associated Enzymes
“Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1)” has been used for detergent-based extraction of membrane-associated enzymes such as alkaline phosphatase . This has applications in biochemical research and the biotechnology industry.
Removal of Emulsified Oil from Waste Water
This compound has been used in studies assessing the removal of emulsified oil from oily waste water . This suggests potential applications in environmental remediation and waste management.
Mechanism of Action
Target of Action
Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1), also known as 1-hexadecyl-4-methylpyridin-1-ium chloride, is a quaternary ammonium compound . It is primarily used as a cationic surfactant . Its main targets are emulsified oils and membrane-associated enzymes .
Mode of Action
This compound interacts with its targets through its surfactant properties. It is used for the detergent-based extraction of membrane-associated enzymes such as alkaline phosphatase . It also assists in the removal of emulsified oil from oily waste water .
Result of Action
The primary result of the action of this compound is the removal of emulsified oil from oily waste water . It is also used for the extraction of membrane-associated enzymes , which can affect the function of these enzymes.
Safety and Hazards
Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
1-hexadecyl-4-methylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-22(2)18-21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFMSOTJOUSLI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884574 | |
| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |
CAS RN |
13106-53-1 | |
| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13106-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)







